1-Methyl-2-(naphthalen-1-yl)-1H-imidazole
CAS No.: 1001755-52-7
Cat. No.: VC15971579
Molecular Formula: C14H12N2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1001755-52-7 |
|---|---|
| Molecular Formula | C14H12N2 |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | 1-methyl-2-naphthalen-1-ylimidazole |
| Standard InChI | InChI=1S/C14H12N2/c1-16-10-9-15-14(16)13-8-4-6-11-5-2-3-7-12(11)13/h2-10H,1H3 |
| Standard InChI Key | ZECDPAZEGQYBDI-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CN=C1C2=CC=CC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-Methyl-2-(naphthalen-1-yl)-1H-imidazole (C₁₄H₁₂N₂) consists of a five-membered imidazole ring fused with a naphthalene system. The imidazole ring adopts a planar conformation, with the methyl group at the 1-position and the naphthalen-1-yl group at the 2-position introducing steric bulk and electronic modulation . The naphthalene moiety enhances π-π stacking interactions, which are critical for applications in materials science and drug design .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₂N₂ | |
| Molecular Weight | 208.26 g/mol | |
| Exact Mass | 208.1000 Da | |
| Topological Polar Surface Area | 28.68 Ų | |
| LogP (Partition Coefficient) | 3.15 |
Synthesis and Structural Modification
Classical Cyclization Approaches
The synthesis of 1-methyl-2-(naphthalen-1-yl)-1H-imidazole derivatives often involves cyclization reactions. A representative method, adapted from substituted imidazole syntheses, employs iodine-catalyzed cyclization in polyethylene glycol (PEG-400) solvents . For example, 1-[2-(1-hydroxy-4-substitutednaphthalen-2-yl)-2-oxoethyl]-3-substituted thiocarbamide precursors undergo cyclization at 120–130°C in PEG-400 with iodine (25 mol%), yielding imidazole-naphthalene hybrids in 42–67% yields .
Transition Metal-Catalyzed Coupling
Copper- or palladium-catalyzed cross-coupling reactions are pivotal for introducing the naphthalene moiety. A patent describing the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine highlights the utility of copper(I) salts in mediating aryl-amide bond formation . Similar strategies could be applied to 1-methyl-2-(naphthalen-1-yl)-1H-imidazole by substituting trifluoromethyl benzene with naphthalene derivatives .
Scheme 1: Proposed Synthetic Pathway
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Bromination: 1-Nitro-3-trifluoromethylbenzene → 1-bromo-3-nitro-5-trifluoromethylbenzene (using 1,3-dibromo-5,5-dimethylhydantoin/H₂SO₄) .
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Coupling: Reaction of brominated intermediate with 4-methyl-1H-imidazole (CuI, K₂CO₃, DMF, 100–120°C) .
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Reduction: Nitro group reduction to amine (H₂/Pd-C or Na₂S₂O₄) .
Physicochemical Properties and Characterization
Spectroscopic Analysis
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IR Spectroscopy: Key absorptions include N-H stretches (~3400 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and C-N imidazole ring vibrations (~1250 cm⁻¹) .
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¹H NMR: Characteristic signals include δ 2.36–2.88 ppm (N-CH₃), δ 4.85 ppm (OH in hydrated forms), and δ 7.26–8.75 ppm (naphthalene protons) .
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Mass Spectrometry: Molecular ion peaks at m/z 208.1000 (C₁₄H₁₂N₂⁺) confirm the molecular formula .
Thermal Stability
While direct data are unavailable, analogs such as 2-(naphthalen-1-ylmethyl)-1H-imidazole exhibit decomposition temperatures >250°C, suggesting comparable stability for the methylated derivative .
Industrial and Materials Science Applications
Catalysis
Imidazole derivatives serve as ligands in transition metal catalysts. The naphthalene group in 1-methyl-2-(naphthalen-1-yl)-1H-imidazole could stabilize palladium complexes for Suzuki-Miyaura couplings, analogous to aryl-imidazole ligands in cross-coupling reactions .
Organic Electronics
The extended π-system of the naphthalene-imidazole framework enables applications in organic light-emitting diodes (OLEDs). Similar compounds exhibit luminescence quantum yields of 0.45–0.62 in thin-film architectures .
Future Directions
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Anticancer Research: Hybridization with known chemotherapeutics (e.g., platinum complexes) could enhance cytotoxicity.
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Polymer Science: Incorporation into conductive polymers for flexible electronics.
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Asymmetric Catalysis: Development of chiral variants for enantioselective transformations.
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